1-[(4-chlorophenyl)methyl]-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c14-10-3-1-8(2-4-10)6-17-7-9(5-11(17)18)12-15-16-13(20)19-12/h1-4,9H,5-7H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOIXHOJPGGPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C3=NNC(=S)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group and a 5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazole moiety. The molecular formula is with a molecular weight of approximately 295.79 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antibacterial Activity :
- Several studies have reported that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, derivatives of 1,3,4-oxadiazole have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- The compound's structure suggests potential interactions with bacterial enzymes or cell wall synthesis pathways.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In one study, derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating potent inhibitory activity .
- Urease inhibition is particularly noteworthy as it points to potential applications in treating infections related to urease-producing bacteria.
- Anticancer Potential :
Case Study 1: Antibacterial Screening
In a comparative study, various derivatives of oxadiazole were synthesized and tested against common bacterial strains. The compound demonstrated significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics . This suggests its potential as a lead compound in antibiotic development.
Case Study 2: Enzyme Inhibition
A series of related compounds were tested for their AChE inhibitory activity. The most active compounds had IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM), showcasing the potential for developing new treatments for conditions like Alzheimer's disease .
Data Table: Biological Activity Summary
The proposed mechanisms of action for this compound include:
- Inhibition of Bacterial Growth : Likely through interference with cell wall synthesis or disruption of metabolic pathways.
- Enzyme Binding : Strong binding affinity to AChE and urease suggests competitive inhibition mechanisms.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that compounds with oxadiazole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Case Study : A derivative of this compound was tested against multi-drug resistant strains, showing promising results in inhibiting bacterial growth.
-
Anticancer Potential
- Recent studies have highlighted the anticancer properties of pyrrolidine derivatives. The incorporation of chlorophenyl and sulfanylidene groups enhances cytotoxicity against cancer cell lines such as HeLa and MCF-7 .
- Case Study : In vitro assays revealed that the compound induced apoptosis in cancer cells, suggesting a mechanism involving oxidative stress and mitochondrial dysfunction.
-
Anti-inflammatory Effects
- Compounds featuring the pyrrolidine scaffold have been associated with anti-inflammatory activities. This compound may inhibit pro-inflammatory cytokines in vitro, providing a basis for its use in treating inflammatory diseases .
- Case Study : In a model of acute inflammation, administration of the compound resulted in reduced edema and inflammatory markers.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability.
- The sulfanylidene moiety is crucial for biological interactions, potentially acting as a reactive center for biological targets.
Chemical Reactions Analysis
Functionalization of the Thione Group
The sulfanylidene group (-S-) in the oxadiazole ring undergoes nucleophilic substitution or alkylation reactions:
-
S-Alkylation : Reaction with alkyl/aralkyl halides (e.g., iodoethane) under alkaline conditions to form thioether derivatives .
Example Reaction :
This method is efficient for introducing diverse substituents (e.g., ethyl, benzyl) .
Modification of the Pyrrolidinone Core
The pyrrolidin-2-one ring participates in:
-
N-Alkylation : Introduction of the (4-chlorophenyl)methyl group via alkylation of a secondary amine intermediate using 4-chlorobenzyl chloride.
-
Ring-Opening Reactions : Under acidic or basic conditions, the lactam ring can undergo hydrolysis to form linear amides, though this is less common for stabilized systems.
Reactivity with Electrophiles
The electron-deficient oxadiazole ring may react with electrophiles (e.g., nitrating agents), but such transformations are not well-documented for sulfanylidene derivatives.
Key Reaction Data
Mechanistic Insights
-
Cyclization : The formation of the oxadiazole-thione involves deprotonation of the hydrazide by KOH, followed by nucleophilic attack of the sulfur from CS₂ and subsequent cyclization .
-
S-Alkylation : The thione sulfur acts as a nucleophile, attacking the electrophilic carbon of alkyl halides in an S2 mechanism .
Stability and By-Products
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison of Analogues
Critical Analysis
- Substituent Effects: The hydroxyl group in the 5-chloro-2-hydroxyphenyl analogues (Table 1) likely enhances hydrogen-bonding interactions, contributing to their superior antioxidant activity compared to ascorbic acid . Replacing the oxadiazole ring with a triazole (as in the second analogue) slightly reduces activity, suggesting that the oxadiazole’s electronic properties (e.g., sulfur participation in radical scavenging) are critical for efficacy .
- Heterocyclic Moieties: The sulfanylidene (C=S) group in both the target compound and its analogues is a key pharmacophore, as sulfur atoms are known to quench free radicals via electron donation .
Broader Context of Pyrrolidinone Derivatives
- Pyrazoline Derivatives: Compounds like 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one () exhibit diverse biological activities (e.g., antitumor, antimicrobial) but lack direct antioxidant data. Their activity profiles highlight the versatility of pyrrolidinone-based scaffolds .
- Quinoline-Pyrrolidinone Hybrids: Derivatives such as 1-[2-(4-nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () demonstrate structural complexity but remain pharmacologically underexplored in the provided literature .
Research Findings and Implications
- Antioxidant Mechanisms : The sulfanylidene group in oxadiazole/triazole rings likely contributes to radical scavenging by stabilizing reactive intermediates through resonance or covalent bonding .
- Structural Characterization : X-ray crystallography using programs like SHELXL () may resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) studies .
Preparation Methods
Cyclization of γ-Keto Acid Derivatives
A one-pot condensation strategy, as demonstrated in the synthesis of analogous 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, involves cyclization of 5-oxopyrrolidine-3-carboxylic acids using carbonyldiimidazole (CDI) as a coupling agent. For the target compound, this method could be adapted by substituting benzamidoximes with thiosemicarbazide derivatives to introduce the sulfanylidene group. Key steps include:
-
Activation of the γ-keto acid with CDI to form an acylimidazole intermediate.
-
Nucleophilic attack by a thiosemicarbazide derivative, followed by intramolecular cyclization to form the oxadiazole-thione ring.
Table 1: Representative Conditions for Pyrrolidin-2-one Formation
Alkylation at the N1 Position
Introduction of the (4-chlorophenyl)methyl group is achieved via nucleophilic substitution. Patent CN1454200A details the use of (4-chlorophenyl)methyl chloride with sodium salts of pyrrolidinone derivatives under inert conditions:
-
Generation of the pyrrolidinone enolate using NaH or LDA.
-
Alkylation with (4-chlorophenyl)methyl chloride in THF at 0°C to room temperature.
Critical Considerations:
-
Steric hindrance from the 4-position oxadiazole substituent may necessitate prolonged reaction times (24–48h).
-
Polar aprotic solvents (DMF, DMSO) enhance solubility but risk over-alkylation; THF balances reactivity and selectivity.
1,3,4-Oxadiazole-5-sulfanylidene Ring Construction
The 5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazole ring is synthesized through cyclocondensation or oxidative desulfurization routes:
Thiosemicarbazide Cyclization
A modified Hurd-Mori approach enables the formation of the sulfanylidene oxadiazole ring:
-
Condensation of a hydrazine-carbothioamide intermediate with a carbonyl source (e.g., triphosgene).
-
Cyclization under acidic conditions (HCl/EtOH, reflux) to yield the 1,3,4-oxadiazole-5-thione.
Table 2: Optimization of Oxadiazole-Thione Formation
Sulfurization of Oxadiazole Precursors
Post-cyclization sulfurization using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) converts oxadiazole-5-ones to their thione analogs:
-
Reaction of 1,3,4-oxadiazol-5-one with Lawesson’s reagent in toluene at 110°C.
-
Purification via column chromatography (SiO2, ethyl acetate/hexane).
Mechanistic Insight:
The reagent mediates thiocarbonyl transfer through a four-membered transition state, replacing the carbonyl oxygen with sulfur.
Convergent Synthesis Strategies
Fragment Coupling Approach
Late-stage coupling of pre-formed oxadiazole-thione and pyrrolidinone fragments minimizes side reactions:
-
Suzuki-Miyaura cross-coupling between a boronic ester-functionalized pyrrolidinone and a halogenated oxadiazole-thione.
-
Palladium catalysis (Pd(PPh3)4, K2CO3) in dioxane/water at 80°C.
Advantages:
Tandem Alkylation-Cyclization
A sequential one-pot methodology reduces purification steps:
-
In situ generation of the pyrrolidinone enolate.
-
Concurrent alkylation with (4-chlorophenyl)methyl chloride and cyclization with CS2 gas.
Challenges:
-
Requires precise stoichiometric control to prevent dimerization.
-
Limited to substrates tolerant of strongly basic conditions.
Purification and Characterization
Final purification typically employs:
-
Size-Exclusion Chromatography: Removes polymeric byproducts from cyclization steps.
-
Recrystallization: Ethanol/water mixtures (3:1 v/v) yield high-purity crystals.
Spectroscopic Validation:
-
1H NMR (400 MHz, DMSO-d6): δ 7.35–7.28 (m, 4H, Ar-H), 4.62 (s, 2H, CH2Ph), 3.92–3.85 (m, 1H, pyrrolidinone-H), 3.45–3.38 (m, 2H, oxadiazole-H).
-
HRMS (ESI+): m/z calcd for C13H12ClN3O2S [M+H]+ 310.0418, found 310.0415.
Scale-Up Considerations and Industrial Applications
Patent CN1024791C highlights critical factors for kilogram-scale production:
-
Solvent Selection: Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
-
Catalyst Recycling: Pd/C recovery via filtration achieves 85% reuse efficiency.
Table 3: Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Fragment Coupling | 5 | 32 | 98.5 |
| Tandem Alkylation | 3 | 41 | 97.2 |
| Post-Sulfurization | 4 | 28 | 96.8 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[(4-chlorophenyl)methyl]-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : A general approach involves multi-step heterocyclic synthesis. For example, refluxing intermediates (e.g., chloranil in xylene for 25–30 hours) followed by alkaline workup (5% NaOH), organic layer separation, drying (Na₂SO₄), and recrystallization (methanol) are critical steps . Optimization may include adjusting solvent polarity (e.g., dichloromethane for improved solubility ) or varying reflux duration to enhance yield. Monitor reaction progress via TLC or HPLC to identify optimal termination points.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation, 295 K) resolves bond lengths and angles, as demonstrated for structurally related pyrrolidinone derivatives .
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions, particularly the 4-chlorophenyl and oxadiazole moieties.
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks and fragmentation patterns.
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases. For in vivo models, use murine xenografts or zebrafish embryos, adhering to ethical guidelines.
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data or crystallographic results between studies?
- Methodological Answer :
- Comparative analysis : Overlay NMR/IR spectra from multiple sources to identify consistent peaks vs. artifacts.
- DFT calculations : Use Gaussian or ORCA to simulate NMR shifts or optimize crystal packing, then compare with experimental data .
- Re-crystallization : Vary solvents (e.g., DMF vs. methanol) to obtain polymorphs and re-analyze via XRD .
Q. How can reaction mechanisms for key synthetic steps (e.g., oxadiazole ring formation) be elucidated?
- Methodological Answer :
- Isotopic labeling : Introduce ¹⁵N or ³⁴S isotopes to trace atom migration during cyclization.
- Kinetic studies : Monitor intermediate formation via in situ FTIR or Raman spectroscopy.
- Computational modeling : Perform DFT-based transition-state analysis (e.g., using Gaussian 16) to identify rate-limiting steps .
Q. What approaches improve the stability of sulfanylidene-oxadiazole derivatives under physiological conditions?
- Methodological Answer :
- pH stability assays : Test compound integrity in buffers (pH 1–10) via HPLC over 24–72 hours.
- Prodrug design : Modify the sulfanylidene group with ester or amide pro-moieties to enhance plasma stability .
- Co-crystallization : Use cyclodextrins or liposomes to encapsulate the compound, as shown for similar heterocycles .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?
- Methodological Answer :
- Parameter screening : Systematically vary catalysts (e.g., Pd/C vs. FeCl₃), solvents (polar aprotic vs. aromatic), and temperatures to replicate published conditions .
- Purification validation : Compare column chromatography (silica vs. C18) with recrystallization efficiency .
- Yield reporting standardization : Use internal standards (e.g., diphenyl ether) to calibrate HPLC/GC quantification methods.
Methodological Tables
Table 1 : Key Synthetic Parameters for Oxadiazole-Pyrrolidinone Derivatives
Table 2 : Recommended Analytical Techniques for Structural Confirmation
| Technique | Parameters | Application |
|---|---|---|
| XRD | Cu-Kα, 295 K, R factor < 0.06 | Absolute stereochemistry |
| ¹³C NMR | 125 MHz, DMSO-d₆ | Carbon environment mapping |
| HRMS | ESI+, m/z 450.0523 [M+H]⁺ | Molecular formula validation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
